Pomalidomide 4'-PEG2-amine

Description

BenchChem offers high-quality Pomalidomide 4'-PEG2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide 4'-PEG2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

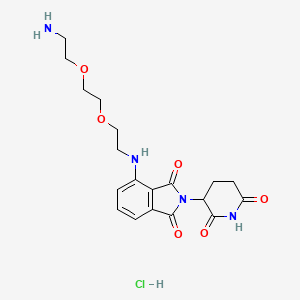

4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O6.ClH/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;/h1-3,14,21H,4-11,20H2,(H,22,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBZEYIXXZHGNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Pomalidomide 4'-PEG2-amine: Properties, Synthesis, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

The landscape of modern therapeutics is undergoing a paradigm shift, moving beyond simple inhibition towards the induced degradation of disease-relevant proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's intrinsic ubiquitin-proteasome system for the selective elimination of proteins of interest. The rational design of these molecules is a complex interplay of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that bridges the two. Pomalidomide, a potent binder of the Cereblon (CRBN) E3 ligase, has emerged as a cornerstone for PROTAC development. This guide provides a comprehensive technical overview of a critical building block in this field: Pomalidomide 4'-PEG2-amine. We will delve into its fundamental properties, provide detailed protocols for its incorporation into PROTACs, and outline a robust workflow for the evaluation of the resulting protein degraders.

Core Properties of Pomalidomide 4'-PEG2-amine

Pomalidomide 4'-PEG2-amine is a functionalized Cereblon ligand designed for the straightforward synthesis of PROTACs.[1][2][3] It incorporates the high-affinity pomalidomide moiety, a short, hydrophilic di-ethylene glycol (PEG2) spacer, and a terminal primary amine for facile conjugation to a target protein ligand.[1][2][3]

| Property | Value | Source(s) |

| Molecular Weight | 440.88 g/mol | [2] |

| Chemical Formula | C₁₉H₂₄N₄O₆·HCl | [2] |

| Chemical Name | 4-[[2-[2-(2-Aminoethoxy)ethoxy]ethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride | [2] |

| CAS Number | 2245697-87-2 | [1] |

| Purity | Typically ≥95% (HPLC) | [1][3] |

| Appearance | Powder or crystals | |

| Storage | Store at -20°C | [1][3] |

The inclusion of the PEG2 linker is a critical design element. Polyethylene glycol linkers are widely employed in PROTAC design to enhance aqueous solubility and improve cell permeability of the often large and hydrophobic PROTAC molecule.[4][5][6] The flexible nature of the PEG chain allows for conformational tuning, which is crucial for achieving the optimal geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase) required for efficient ubiquitination.[4] While longer PEG chains can provide greater flexibility, a shorter PEG2 linker offers a degree of rigidity that can be advantageous for certain target proteins, preventing unproductive binding modes and maintaining a favorable conformational entropy for ternary complex formation.

PROTAC Synthesis: A Step-by-Step Protocol

The terminal amine of Pomalidomide 4'-PEG2-amine provides a convenient handle for conjugation to a protein of interest (POI) ligand that has been functionalized with a carboxylic acid. The following protocol details a standard amide coupling reaction to synthesize a pomalidomide-based PROTAC.

Experimental Workflow for PROTAC Synthesis

Caption: Workflow for PROTAC synthesis via amide coupling.

Detailed Protocol: Amide Coupling

This protocol describes the synthesis of a hypothetical PROTAC targeting BRD4, using a known BRD4 inhibitor functionalized with a carboxylic acid (BRD4-COOH).

Materials and Reagents:

-

Pomalidomide 4'-PEG2-amine hydrochloride

-

BRD4-COOH (or other POI ligand with a terminal carboxylic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Reverse-phase preparative HPLC

-

High-Resolution Mass Spectrometer (HRMS)

-

NMR Spectrometer

Procedure:

-

Reagent Preparation: In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF.

-

Coupling Agent Addition: To the solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture for 5 minutes at room temperature.[7]

-

Addition of Pomalidomide 4'-PEG2-amine: Add Pomalidomide 4'-PEG2-amine hydrochloride (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. Monitor the progress by Liquid Chromatography-Mass Spectrometry (LC-MS) every hour until the starting materials are consumed (typically 2-4 hours).[7]

-

Work-up (Optional): Once the reaction is complete, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: Purify the crude product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[7]

-

Lyophilization: Collect the fractions containing the pure PROTAC and lyophilize to obtain the final product as a solid.

-

Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR and high-resolution mass spectrometry (HRMS).[8]

Experimental Evaluation of Pomalidomide-Based PROTACs

A multi-tiered approach is essential for the comprehensive evaluation of newly synthesized PROTACs. This involves a series of biophysical and cellular assays to confirm the mechanism of action and quantify the efficacy of the degrader.

PROTAC Evaluation Workflow

Caption: A tiered workflow for the experimental evaluation of PROTACs.

Protocol 1: Western Blot for Protein Degradation

Western blotting is the gold-standard method for quantifying the degradation of a target protein.[4][9] This protocol allows for the determination of the half-maximal degradation concentration (DC₅₀) and the maximum degradation percentage (Dₘₐₓ).[4][9]

Procedure:

-

Cell Seeding and Treatment: Seed a relevant cell line (e.g., one that endogenously expresses the target protein) in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow the cells to adhere overnight. Prepare serial dilutions of the PROTAC in the cell culture medium. A typical dose-response curve might range from 0.1 nM to 10 µM. Treat the cells with the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager. Quantify the band intensities using densitometry software.

-

Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[3]

Representative Data: BRD4 Degradation

The following table shows representative data for a hypothetical BRD4-targeting PROTAC synthesized using Pomalidomide 4'-PEG2-amine.

| PROTAC Concentration (nM) | % BRD4 Remaining (Western Blot) |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 45 |

| 100 | 15 |

| 1000 | 10 |

| 10000 | 12 (Hook Effect) |

Note: This is illustrative data. The "hook effect," a phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes, is sometimes observed.[9]

Protocol 2: Ternary Complex Formation Assay (AlphaLISA)

Confirming the formation of the ternary complex is a crucial step in validating the PROTAC's mechanism of action. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive, bead-based assay that can quantify this interaction.

Procedure:

-

Reagent Preparation: Use a recombinant, tagged version of the target protein (e.g., His-tagged BRD4) and a tagged E3 ligase complex (e.g., Biotinylated DDB1/CRBN).

-

Assay Setup: In a 384-well plate, add the PROTAC at various concentrations, the His-tagged target protein, and the biotinylated E3 ligase complex in the assay buffer.

-

Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.

-

Bead Addition: Add streptavidin-coated donor beads and anti-His-tag acceptor beads.

-

Detection: Incubate in the dark and then read the plate on an AlphaScreen-capable plate reader. A signal is generated when the donor and acceptor beads are brought into proximity by the formation of the ternary complex.

Conclusion

Pomalidomide 4'-PEG2-amine is a valuable and versatile building block for the synthesis of PROTACs. Its well-defined structure, incorporating a potent Cereblon ligand and a short, hydrophilic PEG2 linker with a reactive amine, facilitates the efficient construction of novel protein degraders. A systematic approach to the synthesis and evaluation of these molecules, employing robust protocols for chemical conjugation and a tiered workflow of biophysical and cellular assays, is paramount for the successful development of this exciting new class of therapeutics. This guide provides a foundational framework for researchers to design, synthesize, and validate pomalidomide-based PROTACs, thereby accelerating the discovery of new treatments for a wide range of diseases.

References

- BenchChem. (2025). A Comparative Guide to Western Blotting for Validating PROTAC-Mediated Protein Degradation.

- BenchChem. (2025). Application Notes: Western Blot Analysis of PROTAC-Mediated Degradation.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of a PROTAC with a Maleimide-PEG Linker.

- BenchChem. (2025). Pomalidomide-C7-NH2 Hydrochloride: A Comparative Analysis of Linker Length in Targeted Protein Degradation.

- Boston Biochem. (n.d.). PROTAC Synthesis Kits for Targeted Protein Degradation.

- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers.

- Beilstein-Institut. (2025, February 18). Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC.

- Royal Society of Chemistry. (n.d.). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries.

- BenchChem. (2025). Mass Spectrometry Analysis of Pomalidomide-Induced Protein Degradation: A Comparative Guide.

- BenchChem. (2025). Designing a Pomalidomide-Based PROTAC Library: Application Notes and Protocols.

- ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling.

- National Center for Biotechnology Information. (n.d.). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M.

- Bio-Techne. (n.d.). Pomalidomide 4'-PEG2-amine | CAS 2245697-87-2 | Degrader Building Block.

- ResearchGate. (n.d.). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide | Request PDF.

- arXiv. (n.d.). Modeling PROTAC Degradation Activity with Machine Learning.

- R&D Systems. (n.d.). Pomalidomide 4'-PEG2-amine | Degrader Building Blocks: Tocris Bioscience.

- National Center for Biotechnology Information. (2023, January 15). Design, synthesis, and biological evaluation of BRD4 degraders.

- BenchChem. (2025). Application Note: Determination of DC50 and Dmax for a Thalidomide-Based PROTAC.

- Azure Biosystems. (n.d.). 6 Western Blotting Steps.

- Proteintech Group. (n.d.). WESTERN BLOTTING.

- ChemRxiv. (2023). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and.

- Frontiers. (n.d.). Key Considerations in Targeted Protein Degradation Drug Discovery and Development.

- LifeSensors. (n.d.). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation.

- Abcam. (n.d.). Western blot protocol.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. BJOC - Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Pomalidomide 4'-PEG2-amine: Technical Guide to Identifiers, Properties, and PROTAC Synthesis Workflows

Executive Summary

The advent of Targeted Protein Degradation (TPD) has revolutionized drug discovery by enabling the destruction of previously "undruggable" proteins. At the core of this modality are Proteolysis Targeting Chimeras (PROTACs)—heterobifunctional molecules that bridge a target protein of interest (POI) with an E3 ubiquitin ligase. Pomalidomide 4'-PEG2-amine (also known as Pomalidomide-PEG2-NH2) is a highly versatile, commercially available building block used extensively in PROTAC development. It consists of a pomalidomide warhead designed to recruit the Cereblon (CRBN) E3 ligase, connected to a short, flexible diethylene glycol (PEG2) linker terminating in a reactive primary amine.

This whitepaper provides an in-depth technical analysis of Pomalidomide 4'-PEG2-amine, detailing its chemical identifiers, the mechanistic causality behind its structural design, and self-validating protocols for PROTAC synthesis and biological evaluation.

Quantitative Chemical Identifiers

Accurate chemical identification is critical for calculating stoichiometric ratios during synthetic workflows and ensuring reproducible biological data. The quantitative and structural properties of Pomalidomide 4'-PEG2-amine are summarized below.

| Property | Value |

| Chemical Name | 4-[[2-[2-(2-Aminoethoxy)ethoxy]ethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |

| CAS Number | 2245697-87-2 (HCl Salt) |

| Molecular Weight | 440.88 g/mol (HCl Salt) / 418.40 g/mol (Free Base) |

| Empirical Formula | C₁₉H₂₄N₄O₆ · HCl |

| SMILES (HCl Salt) | NCCOCCOCCNC1=C2C(N(C(C2=CC=C1)=O)C3CCC(NC3=O)=O)=O.Cl |

| InChI Key | BIBZEYIXXZHGNZ-UHFFFAOYSA-N |

| PubChem ID | 134812848 |

| Standard Purity | ≥95% (HPLC) |

Mechanistic Foundation: The Ternary Complex

To understand the utility of Pomalidomide 4'-PEG2-amine, one must understand the causality of PROTAC-mediated degradation. PROTACs do not inhibit protein function; they hijack the cell's intrinsic waste disposal system. Pomalidomide specifically binds to Cereblon (CRBN), the substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex[1].

The PEG2 linker is not merely a passive spacer. Its specific length and hydrophilic composition dictate the conformational flexibility and thermodynamic stability of the POI-PROTAC-CRBN ternary complex[2]. A stable, cooperative ternary complex is an absolute prerequisite for the successful transfer of ubiquitin from the E2 conjugating enzyme to the surface lysine residues on the POI[1]. If the linker is too short, steric clashes prevent ternary complex formation; if too long, the entropic penalty prevents the necessary proximity for ubiquitination.

PROTAC-mediated targeted protein degradation pathway via CRBN E3 ligase recruitment.

Chemical Synthesis Workflow: PROTAC Assembly

To synthesize a functional PROTAC, the terminal amine of Pomalidomide 4'-PEG2-amine is typically coupled to a carboxylic acid on the target-binding ligand.

Causality of Reagent Selection: We utilize HATU and DIPEA for this amide coupling. HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester, which accelerates reaction kinetics and severely suppresses epimerization[3]. DIPEA (N,N-Diisopropylethylamine) is employed as a sterically hindered, non-nucleophilic base. It effectively deprotonates both the carboxylic acid and the hydrochloride salt of the pomalidomide-amine without participating in nucleophilic side reactions with the active ester[3][4].

Standard HATU/DIPEA coupling workflow for PROTAC synthesis using Pomalidomide 4'-PEG2-amine.

Step-by-Step Protocol

-

Preparation: Dissolve the target ligand-COOH (1.0 eq) and HATU (1.0–1.5 eq) in anhydrous DMF or DMA (approx. 0.1 M concentration) under an inert atmosphere (nitrogen or argon)[3][4].

-

Activation: Add DIPEA (2.0–5.0 eq) to the mixture. Stir at room temperature for 15–30 minutes[3].

-

Causality: This pre-activation step ensures the complete conversion of the carboxylic acid to the HOAt-active ester before the amine is introduced, preventing off-target side reactions.

-

-

Coupling: Add Pomalidomide 4'-PEG2-amine HCl salt (1.0–1.2 eq) to the activated mixture[3][4].

-

Reaction: Stir the mixture at room temperature for 1 to 18 hours[3].

-

In-Process Validation (Self-Validating Step): Monitor the reaction progress via LC-MS. The disappearance of the active ester mass and the appearance of the PROTAC product mass confirms successful amide bond formation. If unreacted amine persists, an additional 0.5 eq of activated acid can be introduced.

-

Purification: Once complete, dilute the mixture with ethyl acetate, wash with brine to remove DMF/HATU byproducts, dry over sodium sulfate, and purify via preparative HPLC to achieve the >95% purity required for biological assays.

Experimental Validation: Self-Validating Systems

A synthesized PROTAC must be validated through a rigorous biological workflow to ensure the observed degradation is mechanistically sound and not an artifact of off-target toxicity.

-

Ternary Complex Formation (SPR/ITC): Measure the binding affinity of the PROTAC to both the POI and CRBN.

-

Causality: High binary affinity does not guarantee degradation. Isothermal Titration Calorimetry (ITC) is used to determine the cooperativity (

-factor) of the ternary complex, proving that the PROTAC actively stabilizes the POI-CRBN protein-protein interaction rather than just binding them independently[2].

-

-

Degradation Assay (Western Blot): Treat target cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for 4–24 hours. Observe the reduction of POI levels. A classic "hook effect" (where high concentrations inhibit degradation by saturating binary complexes) further validates the PROTAC mechanism[2].

-

Mechanistic Rescue (The Self-Validating Control): Pre-treat cells with MG132 (a proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor that inactivates cullin-RING ligases)[1].

-

Causality: If the PROTAC-induced degradation is genuinely mediated by the CRBN-ubiquitin-proteasome pathway, MG132 or MLN4924 will rescue the POI levels. If POI levels remain depleted despite proteasome inhibition, the compound is acting through an off-target or cytotoxic mechanism, invalidating the PROTAC design[1].

-

References

-

"Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC", nih.gov,[Link]

-

"Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders | Essays in Biochemistry | Portland Press", portlandpress.com,[Link]

-

"Amine to Amide (Coupling) - HATU - Common Organic Chemistry", commonorganicchemistry.com,[Link]

Sources

Architectural Mastery in PROTAC Design: The Strategic Role of Pomalidomide 4'-PEG2-amine

Introduction: The Calculus of Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have fundamentally rewired the paradigm of drug discovery, shifting the focus from stoichiometric target inhibition to event-driven protein degradation. At the core of this technology is a heterobifunctional architecture: a target-binding warhead connected via a synthetic linker to an E3 ubiquitin ligase recruiter.

Among the E3 ligases harnessed for targeted degradation, Cereblon (CRBN)—a substrate receptor for the CRL4 E3 ligase complex—remains the most clinically validated. While thalidomide and lenalidomide are foundational CRBN binders, Pomalidomide has emerged as the premier scaffold due to its superior binding affinity and versatile derivatization potential. Specifically, the building block Pomalidomide 4'-PEG2-amine represents a highly optimized, dual-purpose module that resolves critical bottlenecks in PROTAC synthesis, solubility, and ternary complex formation.

This technical guide deconstructs the mechanistic causality, physicochemical properties, and synthetic methodologies associated with Pomalidomide 4'-PEG2-amine, providing a self-validating framework for researchers developing next-generation degraders.

Mechanistic Foundation: Why Pomalidomide 4'-PEG2-amine?

The design of a PROTAC is not merely about linking two molecules; it is an exercise in structural biology and thermodynamics. Every component of Pomalidomide 4'-PEG2-amine serves a distinct, causal purpose in the degradation cascade.

The Pomalidomide Scaffold: Glutarimide vs. Phthalimide

Pomalidomide consists of two distinct cyclic imides. The glutarimide ring is the pharmacophore that docks into the tri-tryptophan (Trp380, Trp386, Trp400) pocket of CRBN. This interaction is highly sensitive to steric bulk; thus, it must remain unmodified. Conversely, the phthalimide ring is solvent-exposed when bound to CRBN. By functionalizing the phthalimide ring, researchers can attach linkers without disrupting the critical glutarimide-CRBN hydrogen bonding network[1].

The 4'-Exit Vector Causality

The attachment point on the phthalimide ring dictates the trajectory of the linker. The 4'-position (as opposed to the 5'-position) provides an optimal exit vector that projects the linker directly into the solvent channel, minimizing steric clashes with the CRBN surface. This precise geometry is critical for facilitating the formation of a stable ternary complex (Target Protein–PROTAC–CRBN) without inducing conformational strain[2].

The PEG2 Linker: Balancing the Lipophilicity

Pomalidomide is highly lipophilic. If coupled directly to a hydrophobic target warhead, the resulting PROTAC often violates Lipinski’s rules, resulting in poor aqueous solubility and limited cellular permeability. The incorporation of a 2-unit polyethylene glycol (PEG2) linker introduces essential hydrogen-bond acceptors (oxygen atoms) that enhance aqueous solubility. Furthermore, the PEG chain provides a flexible, unstructured spacer that allows the PROTAC to adopt the necessary conformation to bridge the target protein and the E3 ligase.

The Terminal Amine: Synthetic Versatility

The primary amine (-NH2) at the terminus of the PEG2 chain is a highly reactive nucleophile. It allows for rapid, high-yield conjugation to carboxylic acid-containing target ligands via amide coupling, or to aldehydes via reductive amination.

Caption: Ternary complex formation utilizing Pomalidomide-PEG2 to bridge the target protein and CRBN.

Quantitative Physicochemical Parameters

Understanding the exact specifications of your building blocks is critical for stoichiometric calculations and solvent selection. Below is the standardized data for Pomalidomide 4'-PEG2-amine[3].

| Parameter | Specification |

| Chemical Name | 4-[[2-[2-(2-Aminoethoxy)ethoxy]ethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |

| CAS Number | 2245697-87-2 |

| Molecular Weight | 440.88 g/mol (HCl salt) / 404.42 g/mol (Free base) |

| Chemical Formula | C19H24N4O6 · HCl |

| Purity | ≥95% (HPLC) |

| Solubility | Soluble in DMSO, DMF, and Methanol |

| Target E3 Ligase | Cereblon (CRBN) |

| Storage Conditions | -20°C, desiccated, protected from light |

Self-Validating Conjugation Protocol

To ensure reproducibility and high yield, the synthesis of a PROTAC using Pomalidomide 4'-PEG2-amine must be treated as a self-validating system. Every step must contain an in-process control to verify causality before proceeding. The following protocol details the amide coupling of a carboxylic acid-containing target warhead to Pomalidomide 4'-PEG2-amine[4].

Reagent Selection Rationale

-

Coupling Agent (HATU): Selected over EDC/NHS due to its superior efficiency in overcoming steric hindrance and minimizing epimerization of the target ligand.

-

Base (DIPEA): A sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate HATU activation but will not compete with the primary amine of the Pomalidomide 4'-PEG2-amine.

-

Solvent (Anhydrous DMF): A polar aprotic solvent necessary to solubilize both the hydrophobic warhead and the polar PEGylated pomalidomide.

Step-by-Step Methodology

Step 1: Activation of the Target Ligand

-

In an oven-dried, inert-gas-purged vial, dissolve the carboxylic acid target ligand (1.0 equivalent, e.g., 0.1 mmol) in 2.0 mL of anhydrous DMF.

-

Add HATU (1.2 equivalents, 0.12 mmol) to the solution.

-

Add DIPEA (3.0 equivalents, 0.3 mmol) dropwise.

-

Self-Validation Check: Stir at room temperature for 15 minutes. Extract a 1 µL aliquot, dilute in methanol, and inject into LC-MS. You must observe the mass of the active ester intermediate. If absent, the acid may be too sterically hindered, requiring conversion to an acid chloride.

Step 2: Amide Conjugation

-

Once activation is confirmed, add Pomalidomide 4'-PEG2-amine hydrochloride (1.1 equivalents, 0.11 mmol) directly to the reaction mixture.

-

Stir the reaction continuously at room temperature for 2 to 4 hours.

-

Self-Validation Check: Monitor the reaction via LC-MS. Track the disappearance of the Pomalidomide 4'-PEG2-amine free base mass (

405

Step 3: Quenching and Extraction

-

Quench the reaction by adding 10 mL of saturated aqueous

. -

Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

-

Wash the combined organic layers with brine (10 mL), dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification and Final Validation

-

Purify the crude residue via Preparative HPLC using a C18 column (Gradient: 10-90% Acetonitrile in Water with 0.1% Formic Acid).

-

Critical Causality: Prep-HPLC is mandatory to remove any unreacted Pomalidomide 4'-PEG2-amine. Free pomalidomide acts as a competitive inhibitor for CRBN in cellular assays, which will artificially suppress the degradation efficiency of your PROTAC (a false-negative result).

-

Lyophilize the pure fractions and confirm the final structure via

-NMR and High-Resolution Mass Spectrometry (HRMS).

Caption: Self-validating synthesis workflow for PROTAC generation via amide coupling.

Optimization and Troubleshooting

Even with a flawless synthesis, biological degradation assays may yield suboptimal results. Understanding the physical chemistry of the PROTAC allows for rational troubleshooting:

-

The "Hook Effect" (Prozone Effect): If degradation decreases at higher PROTAC concentrations, the system is saturated. High concentrations force the formation of binary complexes (PROTAC-Target and PROTAC-CRBN) rather than the required ternary complex. Solution: Titrate the PROTAC concentration down to the nanomolar or picomolar range.

-

Steric Clashing in the Ternary Complex: If the PROTAC binds both targets independently but fails to induce degradation, the PEG2 linker may be too short, causing the target protein to physically clash with CRBN. Solution: Synthesize a library varying the linker length (e.g., transitioning from PEG2 to PEG3 or PEG4) to find the optimal spatial geometry.

-

Poor Cellular Permeability: If in vitro ubiquitination occurs but cellular degradation fails, the PROTAC may be trapped outside the cell. Solution: While PEG improves solubility, too many oxygen atoms can increase the Polar Surface Area (PSA) beyond permeability limits. Ensure the total PSA of the final PROTAC remains ideally below 200 Ų.

References

-

Yang, et al. "Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Cereblon (CRBN) Engagement by Pomalidomide Derivatives: A Technical Blueprint for Targeted Protein Degradation

Executive Summary

The advent of targeted protein degradation (TPD) has fundamentally rewired modern drug discovery. At the heart of this paradigm shift are immunomodulatory imide drugs (IMiDs)—most notably pomalidomide—which act as highly efficient recruiters of the Cereblon (CRBN) E3 ubiquitin ligase[1]. As a Senior Application Scientist, I have observed that the successful engineering of Proteolysis Targeting Chimeras (PROTACs) relies not merely on binary binding affinities, but on the precise, cooperative thermodynamics of ternary complex formation. This whitepaper deconstructs the structural mechanics of pomalidomide-CRBN engagement, outlines self-validating biophysical protocols for ternary complex characterization, and provides a data-driven framework for advanced degrader design.

The Structural Mechanics of CRBN Engagement

Pomalidomide binds to CRBN—the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex—via its glutarimide moiety[2]. This interaction is highly specific; the glutarimide ring anchors deeply into a tri-tryptophan hydrophobic pocket on the surface of CRBN.

Crucially, while the glutarimide motif is buried, the phthalimide ring of pomalidomide remains exposed to the solvent[3]. This spatial orientation provides the foundational causality for PROTAC design: the exposed phthalimide ring serves as the ideal vector for linker attachment (typically at the C4 or C5 positions) without sterically clashing with the CRBN binding pocket[3].

Upon binding, pomalidomide allosterically modifies the surface topography of CRBN. This conformational shift creates a neomorphic interface that recruits neosubstrates—such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)—leading to their polyubiquitination and subsequent proteasomal degradation[1][2].

Fig 1: Pomalidomide-induced degradation of neosubstrates via the CRL4-CRBN E3 ligase pathway.

Quantitative Binding Profiles of IMiDs

Understanding the baseline binding kinetics of IMiDs is critical before engineering heterobifunctional degraders. Table 1 synthesizes the binding affinities of standard IMiDs and a representative pomalidomide-derived PROTAC.

Table 1: Comparative Binding Affinities of CRBN Ligands

| Compound | Target | Assay Modality | Binding Affinity | Reference |

| Thalidomide | CRBN | TR-FRET | IC₅₀: ~22.4 - 34.7 nM | [4] |

| Lenalidomide | CRBN | TR-FRET | IC₅₀: ~8.9 - 13.2 nM | [4] |

| Pomalidomide | CRBN | Competitive FP | IC₅₀: ~1.2 µM | [5] |

| MT-802 (PROTAC) | CRBN / BTK | HTRF / AlphaLISA | IC₅₀: ~1.15 µM | [6] |

Biophysical Characterization: The TR-FRET Ternary Complex Assay

In PROTAC development, confirming binary binding (PROTAC-to-CRBN) is insufficient. The critical driver of target ubiquitination is the formation of a stable, cooperative ternary complex (Target–PROTAC–CRBN)[7].

The Causality Behind the Assay Choice: Traditional pull-down or co-immunoprecipitation assays often fail to accurately quantify ternary complexes. Why? Because PROTAC-induced ternary complexes are often driven by transient, low-affinity protein-protein interactions (PPIs). The washing steps inherent to pull-down assays dilute the local concentration of the complex, shifting the thermodynamic equilibrium toward dissociation.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) solves this by providing a homogeneous, "no-wash" environment[6]. A terbium (Tb) donor fluorophore is conjugated to the target protein, and an Alexa Fluor 488 (AF488) acceptor is conjugated to CRBN. When the PROTAC successfully bridges the two proteins, the fluorophores are brought within the Förster radius. Excitation of Tb at 340 nm results in energy transfer to AF488, emitting a measurable signal at 665 nm[4].

Trustworthiness via Self-Validation (The Hook Effect): A robust TR-FRET assay acts as a self-validating system through the observation of the "Hook Effect." As the concentration of the PROTAC exceeds the stoichiometric concentration of the target proteins, the equilibrium shifts from ternary complexes (1:1:1) to independent, non-productive binary complexes (Target-PROTAC and CRBN-PROTAC). This causes a proportional drop in the FRET signal at high concentrations. Observing this distinct bell-shaped curve definitively proves specific ternary complex formation; if the signal merely increases linearly, it indicates non-specific protein aggregation[6].

Fig 2: Step-by-step TR-FRET assay workflow for validating PROTAC-mediated ternary complexes.

Step-by-Step Methodology: TR-FRET Assay Protocol

To ensure reproducibility and high signal-to-noise ratios, adhere to the following optimized protocol for quantifying CRBN ternary complexes[2][4]:

-

Reagent Preparation: Prepare recombinant GST-tagged target protein (e.g., GST-BRD4) and His-tagged CRBN(DDB1) complex. Prepare detection antibodies: Tb-anti-GST (donor) and AF488-anti-His (acceptor).

-

Assay Mix Formulation: Combine the proteins and antibodies in an optimized assay buffer (e.g., HEPES with 0.01% Tween-20 to prevent non-specific binding). Use low nanomolar concentrations (e.g., 2 nM GST-Target, 8 nM His-CRBN) to maximize assay sensitivity and prevent baseline auto-association[4].

-

Compound Titration: Prepare a 1:3 serial dilution of the pomalidomide-based PROTAC in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1%.

-

Incubation: Dispense the PROTAC dilutions and the protein/antibody mix into a 384-well low-volume plate. Incubate the plate in the dark at room temperature for 180 minutes. Expert Insight: This extended incubation is critical to allow the transient ternary complex to reach full thermodynamic equilibrium[4].

-

Signal Detection: Read the plate using a TR-FRET compatible microplate reader. Excite the Tb donor at 340 nm. Measure the reference emission at 615 nm (Tb) and the FRET emission at 665 nm (AF488)[5].

-

Data Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm). Plot this ratio against the log₁₀ of the PROTAC concentration. Identify the peak signal (hook point) to determine the optimal degradation concentration window[6].

Advanced PROTAC Engineering: Linkers and Cooperativity

The physical properties of the linker connecting the pomalidomide warhead to the target ligand dictate the efficacy of the PROTAC. Using modular synthetic approaches—such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a pomalidomide-C5-azide intermediate—researchers can rapidly screen diverse linker lengths and rigidities[3].

To minimize empirical trial-and-error, computational modeling platforms like PRosettaC are now routinely deployed. These tools alternate between sampling protein-protein interaction spaces and PROTAC conformational states, predicting steric clashes and ternary complex stability before a single compound is synthesized[7]. Furthermore, next-generation degrader designs are exploring "cyclimids"—degron-inspired cyclic imide derivatives that tune the ternary complex architecture to maximize on-target degradation while minimizing off-target CRBN-mediated molecular glue activity[8].

Conclusion

Pomalidomide derivatives remain the gold standard for CRBN recruitment in targeted protein degradation. By leveraging the solvent-exposed phthalimide ring for linker attachment and employing self-validating, no-wash biophysical assays like TR-FRET, researchers can accurately map the thermodynamic landscape of ternary complexes. As computational modeling and novel cyclic imide chemistries mature, the rational design of pomalidomide-based PROTACs will continue to yield highly selective, potent therapeutics.

References

- Source: nih.

- Source: nih.

- Source: google.

- Source: benchchem.

- Source: benchchem.

- Source: biorxiv.

- Source: revvity.

- Source: acs.

Sources

- 1. A New Generation of IMiDs as Treatments for Neuroinflammatory and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

Difference between Pomalidomide and Pomalidomide 4'-PEG2-amine

From Immunomodulatory Drug to Heterobifunctional Tool[1][2]

Executive Summary

This guide delineates the critical technical distinctions between Pomalidomide (the clinical API) and Pomalidomide 4'-PEG2-amine (a specialized chemical intermediate).[1][2] While they share the same pharmacophore—the cereblon (CRBN)-binding glutarimide motif—their applications diverge fundamentally.[1][2] Pomalidomide is a "molecular glue" optimized for oral bioavailability and specific neosubstrate degradation (e.g., IKZF1/3).[2] In contrast, Pomalidomide 4'-PEG2-amine is a functionalized linker-payload designed exclusively for the synthesis of Proteolysis Targeting Chimeras (PROTACs), sacrificing standalone bioavailability for synthetic utility and modularity in targeted protein degradation (TPD).[1][2]

Part 1: Molecular Architecture & Physicochemical Properties[1]

The transition from Pomalidomide to its PEGylated amine derivative represents a shift from a "Rule of 5" compliant drug to a synthetic building block.[2]

| Feature | Pomalidomide (API) | Pomalidomide 4'-PEG2-amine (Linker-Payload) |

| CAS Number | 19171-19-8 | 2245697-87-2 (HCl salt) |

| Molecular Weight | 273.24 g/mol | ~440.88 g/mol (HCl salt) |

| Formula | C₁₃H₁₁N₃O₄ | C₁₉H₂₄N₄O₆[1][2] · HCl |

| Core Pharmacophore | Thalidomide analog (4-amino) | N-substituted Pomalidomide |

| Functional Handle | Primary aromatic amine (-NH₂) | Terminal primary aliphatic amine (-NH₂) |

| Solubility | Low (DMSO, poorly water soluble) | Improved (PEG chain enhances aqueous solubility) |

| Primary Role | Clinical Drug (Multiple Myeloma) | PROTAC Synthesis Intermediate |

| Reactivity | Low nucleophilicity (Aniline) | High nucleophilicity (Alkyl amine) |

Structural Insight:

The "4'-" designation refers to the substitution at the 4-amino position of the phthalimide ring.[1] In Pomalidomide, this is a free aniline (

Part 2: Mechanism of Action (The "Why")[2]

1. Pomalidomide: The Molecular Glue

Pomalidomide functions as a molecular glue.[1][2][3] It binds to the tri-tryptophan pocket of CRBN (part of the CRL4 E3 ligase complex) and alters the ligase's surface topology.[2] This creates a de novo binding interface for "neosubstrates" like Ikaros (IKZF1) and Aiolos (IKZF3), which are not naturally recognized by CRBN.[2] The result is ubiquitination and proteasomal degradation of these transcription factors [2].[1][2][4]

2. Pomalidomide 4'-PEG2-amine: The PROTAC Anchor

This molecule is inert as a degrader until conjugated.[1][2] It serves two mechanistic functions in a PROTAC:

-

Warhead: Retains high affinity for CRBN (

).[1][2] -

Spacer: The PEG2 linker provides specific spatial separation (~8-10 Å) and flexibility.[1][2] This is critical for allowing the E3 ligase and the Target Protein (POI) to adopt a productive ternary complex geometry.[2][5]

Visualizing the Divergence:

Figure 1: Mechanistic divergence.[1][2] Pomalidomide acts directly to recruit neosubstrates.[1][2] The PEG2-amine derivative requires chemical conjugation to a ligand targeting a specific protein (POI) to function.[1]

Part 3: Applications in Drug Discovery[1][2][6]

Pomalidomide[2][3][4][6][7][8][9][10][11][12]

-

Clinical Standard: Used as a control in degradation assays to define the "glue" baseline vs. true PROTAC activity.[1][2]

-

Competition Assays: Used in high concentrations to compete with PROTACs, proving that a degradation effect is CRBN-dependent.[1][2]

Pomalidomide 4'-PEG2-amine[1][2][9]

-

Library Generation: The primary amine allows for rapid amide coupling with carboxylic acid-containing ligands.[1][2] This enables the parallel synthesis of PROTAC libraries to screen for optimal linker length.[1][2]

-

Linkerology: The PEG2 unit is hydrophilic, which helps counteract the lipophilicity often introduced by large PROTAC molecules, improving solubility in biological assays.[2]

-

Exit Vector Validation: Confirms that the C4 position is a viable attachment point for the specific POI being targeted.

Part 4: Experimental Protocols

Protocol A: Synthesis of a PROTAC via Amide Coupling

This protocol describes coupling Pomalidomide 4'-PEG2-amine to a POI ligand containing a carboxylic acid.[1]

Reagents:

Workflow:

-

Activation: Dissolve POI Ligand-COOH (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (3.0 eq).[1][2][10] Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Conjugation: Add Pomalidomide 4'-PEG2-amine (1.0 eq) to the reaction mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the amine (MW ~440) and formation of the product (MW = MW_Ligand + 422).[2]

-

Workup: Dilute with EtOAc, wash with brine (

) to remove DMF and unreacted PEG-amine. -

Purification: Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Causality Check:

-

Why HATU? It is highly efficient for rapid amide bond formation, crucial when using expensive PROTAC building blocks.[1][2]

-

Why DIPEA? Essential to neutralize the HCl salt of the PEG-amine; otherwise, the nucleophilic attack will not occur.[1]

Protocol B: Competition Binding Assay (Validation)

To verify that the PEG2 modification has not destroyed CRBN binding.[2]

-

Setup: Use a TR-FRET assay with a fluorescently labeled Thalidomide tracer and recombinant CRBN-DDB1 complex.[1][2]

-

Titration: Prepare serial dilutions of Pomalidomide (Control) and Pomalidomide 4'-PEG2-amine .

-

Incubation: Incubate compounds with CRBN and Tracer for 60 mins.

-

Readout: Measure FRET signal. A decrease in signal indicates displacement of the tracer.[1][2]

-

Success Criteria: The IC50 of the PEG2-amine should be within 2-5 fold of Pomalidomide.[1][2] If IC50 shifts >10-fold, the C4 modification is sterically clashing with the specific CRBN isoform or assay condition.[2]

Visualizing the Synthesis Logic:

Figure 2: Convergent synthesis workflow. The high nucleophilicity of the PEG-amine facilitates a clean reaction with activated carboxylic acids.[1]

Part 5: Stability & Storage[2]

-

Pomalidomide: Highly stable crystalline solid.[1][2] Store at RT or 4°C.

-

Pomalidomide 4'-PEG2-amine: Hygroscopic due to the PEG chain and HCl salt form.[1][2]

References

-

Chamberlain, P. P., et al. (2014).[1][2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[1][2] Nature Structural & Molecular Biology, 21(9), 803–809.[2] Link

-

Krönke, J., et al. (2014).[1][2][4] Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells.[1][2] Science, 343(6168), 301-305.[1][2] Link[2]

-

Tocris Bioscience.[1][2][9] Pomalidomide 4'-PEG2-amine Product Sheet. Link

-

Neklesa, T. K., et al. (2017).[1][2] Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144.[1][2] Link

Sources

- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pomalidomide - Wikipedia [en.wikipedia.org]

- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 6. How CROs and Biotech Firms Use Pomalidomide Derivatives for Rapid PROTAC Screening [environmental-expert.com]

- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pomalidomide 4'-PEG2-amine | CAS 2245697-87-2 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. abmole.com [abmole.com]

- 12. tandf.figshare.com [tandf.figshare.com]

Strategic Engineering of E3 Ligase-PEG Conjugates for Targeted Protein Degradation

Executive Summary

The linker in a Proteolysis Targeting Chimera (PROTAC) is not merely a passive connector; it is a thermodynamic lever that dictates the stability of the ternary complex (POI-Linker-E3).[1] While alkyl chains offer permeability, Polyethylene Glycol (PEG) linkers are the industry standard for solving the solubility crisis inherent in bifunctional molecules. This guide provides a technical deep-dive into the design, synthesis, and validation of E3 ligase ligands conjugated with PEG linkers, moving beyond basic "mix-and-match" chemistry to a rational engineering framework.

The Physicochemical Paradox: Why PEG?

The design of a PROTAC involves linking two lipophilic warheads (the E3 ligand and the POI ligand).[1] Without a polar spacer, the resulting molecule often violates Lipinski’s Rule of 5, exhibiting poor aqueous solubility and high lipophilicity (LogP > 5).

The "Chameleon" Effect of PEG

PEG linkers (

-

In Aqueous Media: The ether oxygens act as hydrogen bond acceptors, recruiting water molecules to form a hydration shell. This dramatically lowers the LogD, preventing aggregation in biological assays.

-

In Lipid Bilayers: The flexible PEG chain can adopt a collapsed conformation, burying the polar oxygens to facilitate passive membrane permeability, provided the chain length is not excessive (typically

).

Comparative Analysis: PEG vs. Alkyl Linkers[2][3][4][5]

| Feature | PEG Linker | Alkyl Linker | Design Implication |

| Solubility | High (Hydrophilic) | Low (Lipophilic) | Use PEG for hydrophobic warheads (e.g., VHL ligands). |

| Conformation | Flexible (Entropic penalty) | Flexible/Rigid | PEG requires entropic cost payment during binding. |

| Metabolism | Oxidative cleavage (CYP mediated) | Oxidation at terminal carbons | Long PEGs are susceptible to metabolic clipping. |

| Permeability | Moderate (Size dependent) | High | Short PEGs ( |

The Geometry of Degradation: Linker Length & Cooperativity

The efficacy of a PROTAC is governed by the stability of the ternary complex, quantified by the cooperativity factor (

- (Positive Cooperativity): The linker induces new protein-protein interactions (PPIs) between the E3 ligase and the POI.

- (Negative Cooperativity): The linker causes steric clash, destabilizing the complex.

The "Goldilocks" Zone

Empirical data suggests an optimal PEG length often lies between 2 and 12 units (approx. 7–40 Å).

-

Too Short: Steric clash prevents simultaneous binding.[3]

-

Too Long: The "Hook Effect" dominates. The entropic cost of closing the ternary complex becomes too high, and the PROTAC acts as two separate inhibitors rather than a degrader.

Visualization: The Hook Effect & Ternary Complex

The following diagram illustrates the thermodynamic equilibrium. Note how excessive linker concentration or length shifts the equilibrium toward non-productive binary complexes.[1][4][5]

Caption: Thermodynamic equilibrium of PROTAC-mediated complex formation. Productive degradation requires the formation of the green Ternary node; excess PROTAC drives the system back to binary states (Hook Effect).

Strategic Design of E3 Ligand-PEG Conjugates

Cereblon (CRBN) Ligands[9][10]

-

Ligands: Thalidomide, Pomalidomide, Lenalidomide.

-

Attachment Point: The C4-position of the phthalimide ring is the primary "exit vector."

-

Chemistry: C4-amino derivatives (e.g., Pomalidomide) are readily functionalized via amide coupling or nucleophilic aromatic substitution (

) using fluorinated precursors.

Von Hippel-Lindau (VHL) Ligands[10]

-

Ligands: VH032, VH298.

-

Attachment Point: The terminal amine of the hydroxyproline moiety (left-hand side) or the phenyl ring (right-hand side).

-

Chemistry: The "Left-hand" amine is the standard exit vector, usually connected via an amide bond to a PEG-acid.

Protocol: Synthesis of VHL-PEG-Azide Intermediate

This protocol details the synthesis of a VHL ligand conjugated to a PEG linker with a terminal azide, ready for "Click" chemistry with an alkyne-tagged POI ligand. This modular approach allows for the rapid screening of different POI warheads.

Objective: Synthesize VH032-PEG3-Azide . Reaction Type: Amide Coupling (HATU mediated).[6][7]

Materials

-

Amine: VH032-amine derivative (functionalized VHL ligand).

-

Acid:

(Azido-PEG3-acid). -

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

-

Solvent: Anhydrous DMF (Dimethylformamide).[7]

Step-by-Step Methodology

-

Activation (The Pre-activation Step):

-

Dissolve

(1.0 eq) in anhydrous DMF (0.1 M concentration). -

Add DIPEA (3.0 eq).[6]

-

Add HATU (1.1 eq) and stir for 5 minutes at Room Temperature (RT).

-

Checkpoint: The solution should turn slightly yellow. If it remains colorless, ensure reagents are dry. Pre-activation minimizes racemization of the chiral VHL ligand.

-

-

Coupling:

-

Add the VH032-amine (1.0 eq) directly to the activated ester mixture.

-

Flush the vial with Nitrogen/Argon and cap tightly.

-

Stir at RT for 2–4 hours.

-

-

Monitoring (Self-Validation):

-

LC-MS Check: Take a 5

L aliquot, dilute in MeCN, and run on LC-MS. -

Success Criteria: Disappearance of the VH032-amine peak (

) and appearance of the product peak ( -

Troubleshooting: If conversion is <50% after 4 hours, add an additional 0.5 eq of HATU and DIPEA.

-

-

Work-up & Purification:

-

Dilute the reaction with Ethyl Acetate (EtOAc) and wash 3x with 5% LiCl solution (removes DMF), 1x with saturated

, and 1x with Brine. -

Dry over

, filter, and concentrate. -

Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

-

Synthetic Workflow Diagram

Caption: Modular synthesis workflow for VHL-PEG-Azide conjugates. The LC-MS checkpoint is critical for validating complete coupling before purification.

Experimental Validation: Measuring Cooperativity

Once synthesized, the PROTAC must be validated not just for degradation, but for ternary complex stability.

TR-FRET Ternary Complex Assay

This assay measures the proximity of the E3 ligase and the POI induced by the PROTAC.[1]

-

Labeling: Tag the E3 ligase with a Terbium cryptate (Donor) and the POI with a fluorescent dye (Acceptor, e.g., D2).

-

Titration: Titrate the PROTAC (0.1 nM to 10

M) against fixed concentrations of E3 and POI. -

Readout: Measure the FRET signal (Ratio 665nm/620nm).

-

Interpretation:

-

Bell-shaped curve: Confirms ternary complex formation and the Hook effect.[8]

- (Peak Height): Indicates the population of the ternary complex. Higher peak = better stability.

-

Shift: A left-shift in the curve compared to binary

indicates positive cooperativity (

-

References

-

BenchChem. Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers. BenchChem Technical Guides.

-

Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton, 2024.

- Zorba, A., et al.Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proc Natl Acad Sci USA, 2018. (Cited via BenchChem/NIH context).

- Cyrus, K., et al.Impact of linker length on the activity of PROTACs. Molecular BioSystems. (Cited via NIH/BenchChem context).

-

BOC Sciences. Exploration and innovation of Linker features in PROTAC design. BOC Sciences Whitepaper, 2024.

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Strategic Conjugation of Pomalidomide 4'-PEG2-amine for CRBN-Recruiting PROTAC Synthesis

Abstract & Introduction

This application note details the protocol for synthesizing Proteolysis Targeting Chimeras (PROTACs) utilizing Pomalidomide 4'-PEG2-amine (CAS 2245697-87-2). This building block serves as the "anchor" moiety, recruiting the E3 ubiquitin ligase Cereblon (CRBN).

The 4'-position of the phthalimide ring is a validated exit vector that maintains high affinity for CRBN while projecting the linker away from the binding pocket. The PEG2 spacer provides essential solubility and flexibility, mitigating steric clashes between the E3 ligase and the Target Protein (POI). The terminal primary amine allows for rapid conjugation to any target ligand possessing a carboxylic acid (or activated ester) via standard amide coupling.

Mechanism of Action

The resulting PROTAC functions as a heterobifunctional molecule.[1][2] One end binds the POI, and the Pomalidomide end binds CRBN.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 enzyme to surface lysines on the POI, marking it for proteasomal degradation.

Figure 1: Mechanism of Action.[1][3] The PROTAC bridges the POI and CRBN, inducing ubiquitination and subsequent proteasomal degradation.[1][3][][5]

Chemical Basis & Stability (Expertise Pillar)

The Reaction

The conjugation relies on the formation of a stable amide bond between the primary amine of the Pomalidomide linker and a carboxylic acid on the target ligand. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent due to its rapid kinetics and lower racemization rates compared to HBTU/EDC.

Critical Stability Warning

Pomalidomide is hydrolytically unstable in basic conditions. The glutarimide ring (the portion that binds CRBN) is susceptible to hydrolysis, opening to form a carboxylic acid byproduct that is inactive.

-

Avoid: Aqueous basic workups (e.g., washing with 1M NaOH or sat. NaHCO3 for extended periods).

-

Control: Use sterically hindered bases like DIPEA (N,N-Diisopropylethylamine) and strictly anhydrous solvents (DMF/DMSO) during coupling.

Materials & Equipment

| Reagent/Equipment | Specification | Role |

| Pomalidomide 4'-PEG2-amine | >95% Purity, HCl salt | E3 Ligase Anchor |

| Target Ligand-COOH | >95% Purity | Warhead (POI Binder) |

| HATU | Coupling Grade | Carboxyl Activator |

| DIPEA | Anhydrous, 99.5% | Base |

| DMF (or DMSO) | Anhydrous, Sure/Seal™ | Solvent |

| LC-MS | C18 Column, ESI+ | Reaction Monitoring |

| Prep-HPLC | C18, Water/Acetonitrile (+0.1% FA) | Purification |

Experimental Protocol

Step 1: Activation of Target Ligand

Rationale: Pre-activating the carboxylic acid ensures that the precious Pomalidomide intermediate reacts immediately upon addition, minimizing side reactions.

-

Calculate stoichiometry:

-

Dissolve the Target Ligand-COOH in anhydrous DMF (concentration ~0.1 M).

-

Add HATU in one portion.

-

Stir at Room Temperature (RT) for 15–30 minutes .

-

Note: The solution typically turns yellow.

-

Step 2: Conjugation

-

Add Pomalidomide 4'-PEG2-amine (1.0 – 1.2 equivalents) directly to the activated mixture.

-

Tip: If the Pomalidomide reagent is an HCl salt, ensure enough DIPEA was added in Step 1 to neutralize this extra proton (Total DIPEA should be ~3-4 eq).

-

-

Stir at RT under nitrogen/argon atmosphere.

-

Time: Typically 1–4 hours.

-

Expert Insight: Do not stir overnight unless necessary. Extended exposure to base increases glutarimide hydrolysis risk.

-

Step 3: Monitoring & Workup[9]

-

Monitor: Take a 5 µL aliquot, dilute in MeOH, and inject on LC-MS. Look for the mass

. -

Quench: Once conversion >90%, quench by adding a small volume of water (0.1% Formic Acid).

-

Purification (Preferred):

-

Do not perform an aqueous extraction if the PROTAC is polar.

-

Filter the reaction mixture through a 0.45 µm syringe filter.

-

Inject directly onto Prep-HPLC (Reverse Phase C18).

-

Gradient: 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid). Avoid TFA if the target ligand is acid-sensitive.

-

Workflow Diagram

Figure 2: Synthesis Workflow. A streamlined path from activation to direct purification minimizes hydrolysis risks.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Glutarimide ring opening due to high pH or water. | Reduce DIPEA to 2.5 eq. Ensure DMF is anhydrous. Reduce reaction time. |

| Incomplete Reaction | Steric hindrance on Target Ligand. | Switch coupling agent to PyBOP or heat gently to 35°C (monitor closely). |

| Precipitation | PROTAC is insoluble in reaction solvent. | Add DMSO (up to 20%) to the DMF. PROTACs often have poor solubility compared to precursors. |

| Product Racemization | Over-activation or high base load. | Use HATU (not HBTU). Keep base stoichiometry strict. |

References

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Available at: [Link]

-

Bartlett, D. W., & Gilbert, A. M. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Note: Synthesis and Optimization of Cereblon-Recruiting PROTACs via Pomalidomide Amine Conjugation

Introduction & Mechanistic Rationale

Targeted Protein Degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the catalytic elimination of disease-causing proteins. A PROTAC is a heterobifunctional molecule comprising a target-binding warhead, a chemical linker, and an E3 ligase-recruiting ligand.

Among the available E3 ligases, Cereblon (CRBN)—a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex—is the most frequently hijacked system in clinical-stage PROTACs[1]. Pomalidomide, an immunomodulatory imide drug (IMiD), is a highly efficient CRBN binder. Unlike thalidomide, pomalidomide features an amino group at the C4 position of the phthaloyl ring. By utilizing Pomalidomide amine derivatives (where the amine is extended via an alkyl or PEG linker), chemists can leverage highly efficient, metabolically stable amide coupling chemistry to construct PROTAC libraries rapidly[2].

The induced proximity facilitated by the pomalidomide moiety transfers ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome[1].

Fig 1: Ternary complex formation and PROTAC-mediated targeted protein degradation.

Synthetic Strategy: The Causality of Reagent Selection

The most reliable method for synthesizing a CRBN-recruiting PROTAC from a Pomalidomide amine involves an amide coupling reaction with a carboxylic acid-functionalized target ligand (e.g., JQ1-COOH for BRD4 degradation or SAHA-COOH for HDAC degradation)[3][4].

Mechanistic Causality of the Reaction Conditions:

-

Coupling Reagent (HATU): PROTAC intermediates are often sterically hindered due to bulky PEG or alkyl linkers. HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester, which drives the coupling of hindered amines significantly faster than standard EDC/NHS chemistry, minimizing the risk of epimerization[4][5].

-

Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It effectively deprotonates the carboxylic acid to initiate HATU activation without competing as a nucleophile against the Pomalidomide amine[4].

-

Solvent (Anhydrous DMF): PROTACs possess high molecular weights and complex polarity profiles. DMF is a polar aprotic solvent that effectively solubilizes both the hydrophobic warhead and the highly polar glutarimide ring of pomalidomide.

-

pH Stability Control: The glutarimide ring of pomalidomide is highly susceptible to base-catalyzed hydrolysis (ring-opening). Prolonged exposure to strong bases or elevated temperatures must be strictly avoided. DIPEA provides a mild enough environment, provided the reaction is kept at room temperature[6].

Fig 2: Step-by-step synthetic workflow for Pomalidomide-amine PROTAC conjugation.

Experimental Protocol: Amide Coupling Synthesis

This self-validating protocol outlines the synthesis of a generic PROTAC using a Pomalidomide-amine derivative and a carboxylic acid-functionalized warhead[4][5].

Step 1: Pre-Activation of the Carboxylic Acid

-

In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the Target Ligand-Linker-COOH (1.0 eq) in anhydrous DMF (typically 0.1 M concentration).

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) in one portion. Stir the mixture for 15–30 minutes. Self-Validation Check: The solution will typically undergo a slight color change (often turning pale yellow), indicating the formation of the active OAt ester.

Step 2: Conjugation

-

Add the Pomalidomide-amine derivative (1.1 eq) to the activated mixture[4].

-

Stir the reaction at room temperature for 4 to 12 hours. Causality: Do not heat the reaction. Heating in the presence of DIPEA increases the risk of glutarimide ring hydrolysis.

Step 3: Reaction Monitoring

-

Monitor the reaction progress via LC-MS. Causality: Thin-Layer Chromatography (TLC) is often insufficient due to the high polarity and molecular weight (typically 800–1200 Da) of PROTACs. Look for the disappearance of the starting acid mass and the appearance of the desired product mass

.

Step 4: Aqueous Workup

-

Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash the organic layer successively with saturated aqueous

(2x) and brine (1x). Causality: Saturated -

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification & QC Validation

-

Purify the crude residue via Preparative HPLC using a C18 column. Use a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA ensures that any basic nitrogen atoms in the warhead or linker remain protonated, preventing peak tailing and ensuring high-resolution separation[5].

-

Lyophilize the pure fractions to obtain the PROTAC as a powder.

-

QC Validation: Confirm structural integrity via

-NMR (DMSO-

Data Presentation: Benchmarking Pomalidomide-Amine Conjugations

The choice of linker significantly impacts both the synthetic yield and the ultimate degradation efficacy (DC50) of the PROTAC[4][6][7]. The table below summarizes representative quantitative data for Pomalidomide-amine conjugations across various linker architectures.

| Amine Linker Type | Warhead Target | Coupling Reagents | Temp / Time | Isolated Yield (%) | Typical DC50 (nM) | Ref |

| Alkyl (C5-amine) | JQ1 (BRD4) | HATU, DIPEA, DMF | RT / 12h | 84% | 1.5 - 3.0 | [1],[7] |

| PEG3-amine | JQ1 (BRD4) | HATU, DIPEA, DMF | RT / 16h | 78% | 2.1 - 4.5 | [5] |

| PEG5-amine | JQ1 (BRD4) | HATU, DIPEA, DMF | RT / 12h | 75% | 3.4 - 6.0 | [4] |

| Alkyl (C6-amine) | SAHA (HDAC) | HATU, DIPEA, DMF | RT / 18h | 68% | 15.0 - 25.0 | [3],[7] |

| N-Boc-Piperazine | Homo-PROTAC (CRBN) | SNAr (DMSO, DIPEA) | 90°C / 16h | >90% | N/A | [8],[6] |

Note: Yields represent isolated yields post-HPLC purification. DC50 values are representative benchmarks for target degradation in standard cell lines (e.g., HeLa or MV4-11).

References

1.[1] "Synthesis of Pomalidomide-C5-Azide for PROTAC Development: Application Notes and Protocols", Benchchem. 2.[3] "Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands", MDPI. 3.[8] "Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs", JoVE. 4.[4] "The Pivotal Role of the Linker in Targeted Protein Degradation: A Comparative Guide to Boc-N-PEG5-C2-NHS Ester", Benchchem. 5.[5] "Application Notes and Protocols for Bis-PEG3-t-butyl ester in Novel Therapeutic Development", Benchchem. 6.[2] "Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries", RSC Publishing. 7.[7] "Pomalidomide-C6-COOH | 2225940-50-9", Benchchem. 8.[6] "Pomalidomide-amido-C3-piperazine-N-Boc", Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Pomalidomide-C6-COOH | 2225940-50-9 | Benchchem [benchchem.com]

- 8. Video: Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

Application Note: High-Efficiency Amide Coupling for Pomalidomide 4'-PEG2-amine

This Application Note and Protocol is designed for researchers and drug discovery scientists specializing in Targeted Protein Degradation (TPD). It provides an optimized, self-validating methodology for synthesizing PROTACs using Pomalidomide 4'-PEG2-amine .

Abstract & Strategic Context

Pomalidomide 4'-PEG2-amine is a critical "Degrader Building Block" used to recruit the E3 ubiquitin ligase Cereblon (CRBN) . It consists of the Pomalidomide core functionalized at the 4-position with a diethylene glycol (PEG2) linker terminating in a primary amine.

The primary challenge in coupling this molecule to a target protein ligand (bearing a carboxylic acid) is balancing the nucleophilicity of the terminal amine against the chemical instability of the glutarimide ring . This protocol utilizes a HATU-mediated coupling strategy optimized for solubility and stability, ensuring high yields while preserving the integrity of the CRBN-binding motif.

Chemical Context & Mechanistic Insight

The Reactants[3][4][5][6][7][8][9][10][11]

-

Nucleophile: Pomalidomide 4'-PEG2-amine.[1][2][3]

-

Nature:[4] Primary aliphatic amine (high reactivity).

-

Form: Typically supplied as a Hydrochloride (HCl) salt. Crucial: It requires stoichiometric base (e.g., DIPEA) to release the free amine.

-

-

Electrophile: Target Ligand-COOH.

The "Stability Trap": Glutarimide Hydrolysis

The Pomalidomide core contains a glutarimide ring (the 2,6-dioxopiperidine moiety). This ring is susceptible to hydrolysis under basic, aqueous conditions, leading to ring-opening and loss of CRBN binding affinity.

-

Risk Factor: High pH (>9) or prolonged exposure to aqueous bases.

-

Mitigation: Use anhydrous organic bases (DIPEA) in non-aqueous polar solvents (DMSO/DMF) and minimize reaction time post-completion.

Mechanistic Pathway[9]

-

Activation: The carboxylic acid reacts with HATU to form a highly reactive O-azabenzotriazole ester.

-

Aminolysis: The primary amine of the Pomalidomide linker attacks the active ester, forming the stable amide bond.

-

Deprotonation: DIPEA acts as a proton scavenger, driving the equilibrium forward and neutralizing the HCl salt of the starting material.

Experimental Protocol

Materials & Reagents

| Reagent | Function | Recommended Grade |

| Pomalidomide 4'-PEG2-amine | Amine Building Block | >95% Purity, HCl Salt |

| Ligand-COOH | Target Warhead | >95% Purity |

| HATU | Coupling Agent | High Purity |

| DIPEA (Diisopropylethylamine) | Base | Anhydrous, redistilled |

| DMSO (Dimethyl sulfoxide) | Solvent | Anhydrous, ≥99.9% |

| DMF (Dimethylformamide) | Alternative Solvent | Anhydrous, Amine-free |

Step-by-Step Procedure

Phase 1: Preparation (The "Dry" Phase)

-

Solvent Selection: Use anhydrous DMSO as the primary solvent. Pomalidomide derivatives often exhibit poor solubility in DCM or THF. DMSO ensures complete dissolution, which is critical for reaction kinetics.

-

Stock Solutions:

-

Prepare a 0.1 M stock of Ligand-COOH in DMSO.

-

Prepare a 0.1 M stock of Pomalidomide 4'-PEG2-amine in DMSO.

-

Phase 2: Activation & Coupling[5]

-

Activation: In a generic glass vial (scintillation vial), combine:

-

Addition: Add 1.0–1.1 equivalents of Pomalidomide 4'-PEG2-amine (dissolved in minimal DMSO) to the activated acid mixture.

-

Reaction: Flush the headspace with Nitrogen or Argon (optional but recommended to exclude moisture). Cap tightly and stir at RT.

Phase 3: Monitoring & Quenching[4][5]

-

Timepoint: Check via LC-MS at 1 hour .

-

Success Indicator: Disappearance of the amine mass (M+H) and appearance of the Product Mass (M+Ligand+Linker).

-

Warning: If starting material remains after 2 hours, add 0.1 eq of additional HATU. Do not add excess base.

-

-

Quenching: Once complete, dilute the reaction mixture with 5% Formic Acid in Acetonitrile/Water (1:1) .

-

Why? Acidification neutralizes the DIPEA, stopping any potential base-catalyzed hydrolysis of the glutarimide ring immediately.

-

Phase 4: Purification

-

Method: Preparative HPLC (Reverse Phase C18).

-

Mobile Phase:

-

Lyophilization: Freeze-dry the collected fractions immediately. Avoid leaving the product in aqueous solution for days.

Visualizations

Workflow Diagram

The following diagram outlines the logical flow of the synthesis, emphasizing the critical decision points for stability.

Caption: Optimized workflow for HATU-mediated amide coupling of Pomalidomide linkers, prioritizing glutarimide stability.

Troubleshooting Logic: The "Glutarimide Safety Check"

Caption: Diagnostic logic for common failure modes. Mass+18 indicates hydrolysis of the glutarimide ring.

References

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. [Link]

-

Bartlett, D. W., et al. (2020). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. (Discusses glutarimide instability). [Link]

Sources

- 1. Pomalidomide 4'-PEG2-amine | Degrader Building Blocks: Tocris Bioscience [rndsystems.com]

- 2. bio-techne.com [bio-techne.com]

- 3. Pomalidomide 4'-PEG2-amine | CAS 2245697-87-2 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step synthesis of Pomalidomide-based degraders

Application Note: Precision Synthesis of Pomalidomide-Based PROTACs

Abstract

This guide details the strategic design and synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing Pomalidomide as the E3 ligase recruiting moiety.[1][2] Unlike traditional inhibition, PROTACs drive the catalytic degradation of target proteins via the Ubiquitin-Proteasome System (UPS).[3] This protocol focuses on the "Gold Standard" synthetic route: the nucleophilic aromatic substitution (

Strategic Planning: The "Exit Vector"

The efficacy of a PROTAC depends heavily on the geometry of the ternary complex (Target-PROTAC-E3 Ligase). For Cereblon (CRBN) recruiters like Pomalidomide, the C4-position of the phthalimide ring is the preferred "exit vector" for linker attachment.

-

Why C4? X-ray crystallography confirms that the C4-amino group of Pomalidomide points towards the solvent interface, minimizing steric clash with the CRBN binding pocket (Fischer et al., 2014).

-

Synthetic Logic: While one can alkylate Pomalidomide directly, this often leads to poly-alkylation. The superior method is the

displacement of fluorine on 4-fluorothalidomide by a diamine linker. This reaction converts the fluorinated precursor into a Pomalidomide derivative in a single step.

Diagram 1: Mechanism of Action & Ternary Complex

Caption: The PROTAC acts as a bridge, inducing proximity between the POI and CRBN.[1] This leads to ubiquitin transfer (E2 to POI) and subsequent proteolysis.[1]